molecular formula C16H30N2S B8503592 2-Methyl-5-tridecyl-1,3,4-thiadiazole CAS No. 63264-94-8

2-Methyl-5-tridecyl-1,3,4-thiadiazole

Cat. No.: B8503592
CAS No.: 63264-94-8
M. Wt: 282.5 g/mol
InChI Key: VKORDEHBAISSEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-tridecyl-1,3,4-thiadiazole is a chemical compound belonging to the 1,3,4-thiadiazole family, a heterocyclic scaffold recognized for its versatile applications in scientific research and industrial chemistry. Derivatives of 1,3,4-thiadiazole are frequently investigated for their remarkable biological activities, which include potential anticancer , antimicrobial , and antiepileptic properties . Beyond pharmaceuticals, this core structure is utilized in various fields, serving as a key component in the synthesis of ligands for metal complexes , chelating resins , and azo dyes . The structure-activity relationship in 1,3,4-thiadiazoles suggests that appending specific alkyl chains, such as the tridecyl group in this compound, can significantly influence properties like lipophilicity and molecular interactions, which are critical parameters in materials science and drug discovery research . The functionalization of the core thiadiazole ring, particularly at the 2- and 5- positions, is a common strategy to develop novel compounds with tailored properties for specialized applications . This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63264-94-8

Molecular Formula

C16H30N2S

Molecular Weight

282.5 g/mol

IUPAC Name

2-methyl-5-tridecyl-1,3,4-thiadiazole

InChI

InChI=1S/C16H30N2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-18-17-15(2)19-16/h3-14H2,1-2H3

InChI Key

VKORDEHBAISSEV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1=NN=C(S1)C

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of 1,3,4 Thiadiazole Derivatives, with Relevance to 2 Methyl 5 Tridecyl 1,3,4 Thiadiazole Synthesis

Established Cyclization Pathways for the 1,3,4-Thiadiazole (B1197879) Ring System

The construction of the 1,3,4-thiadiazole core predominantly relies on the cyclization of thiosemicarbazide (B42300) or its derivatives with a variety of carbonyl-containing compounds. One of the most common and versatile methods involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent. asianpubs.orgvjs.ac.vn This approach is highly adaptable for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. The choice of carboxylic acid directly determines the substituent at the 5-position of the resulting thiadiazole.

The reaction mechanism typically initiates with the nucleophilic attack of the thiosemicarbazide on the carbonyl carbon of the carboxylic acid, forming an acylthiosemicarbazide intermediate. Subsequent acid-catalyzed intramolecular cyclization and dehydration lead to the formation of the stable 1,3,4-thiadiazole ring. vjs.ac.vn A variety of dehydrating agents can be employed to facilitate this transformation, with phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), and concentrated sulfuric acid being the most frequently utilized. asianpubs.orgvjs.ac.vnresearchgate.net

Another established pathway involves the oxidative cyclization of thiosemicarbazones, which are readily prepared by the condensation of thiosemicarbazide with aldehydes or ketones. Oxidizing agents such as ferric chloride (FeCl₃) are commonly used to effect this transformation. researchgate.net Additionally, the reaction of acyl hydrazides with carbon disulfide in a basic medium provides a route to 2-mercapto-1,3,4-thiadiazoles, which can be further functionalized.

For the synthesis of a 2,5-dialkyl substituted thiadiazole like 2-Methyl-5-tridecyl-1,3,4-thiadiazole, the reaction of a long-chain carboxylic acid (e.g., myristic acid) with a 4-alkylthiosemicarbazide or the cyclization of a pre-formed N-acylthiosemicarbazide derivative would be a logical approach. The regioselectivity of the substitution pattern is a critical consideration in these synthetic strategies.

Table 1: Common Cyclization Pathways for 1,3,4-Thiadiazole Synthesis

Starting Materials Reagents/Conditions Product Type
Carboxylic Acid + Thiosemicarbazide POCl₃, PPA, or H₂SO₄ 2-Amino-5-substituted-1,3,4-thiadiazole
Aldehyde/Ketone + Thiosemicarbazide Oxidizing agent (e.g., FeCl₃) 2-Amino-5-substituted-1,3,4-thiadiazole
Acyl Hydrazide + Carbon Disulfide Base (e.g., KOH) 2-Mercapto-5-substituted-1,3,4-thiadiazole
Dithiocarbazates + Aldehydes/Ketones Acid or base catalysis 2,5-Disubstituted-1,3,4-thiadiazole

Strategies for Derivatization at C-2 and C-5 Positions of the 1,3,4-Thiadiazole Nucleus

The functionalization of the 1,3,4-thiadiazole ring at the C-2 and C-5 positions is crucial for tailoring its properties. This can be achieved either by starting with appropriately substituted precursors for the cyclization reaction or by post-synthetic modification of a pre-formed thiadiazole ring.

To introduce a long-chain alkyl group, such as a tridecyl (C₁₃H₂₇) moiety, at the C-5 position, the most direct method is to employ a long-chain carboxylic acid as a starting material in the cyclization reaction with thiosemicarbazide. For the synthesis of this compound, myristic acid (tetradecanoic acid) would be the appropriate precursor, as the cyclization process effectively removes the carboxyl group's carbon, leaving the C₁₃ alkyl chain. vjs.ac.vn

Alternatively, if starting with a pre-formed 2-substituted-5-mercapto-1,3,4-thiadiazole, the tridecyl group can be introduced via S-alkylation using a tridecyl halide (e.g., 1-bromotridecane) in the presence of a base. Subsequent desulfurization would be required to yield the desired 5-tridecyl derivative.

Regioselective introduction of a methyl group at the C-2 position can be achieved by several methods. One approach is to use a 4-methylthiosemicarbazide (B147232) in the cyclization reaction with the long-chain carboxylic acid. This ensures the methyl group is positioned at the N-4 of the thiosemicarbazide, which, upon cyclization, can lead to a 2-methylamino-1,3,4-thiadiazole. Subsequent deamination or modification would be necessary to obtain the 2-methyl derivative.

A more direct route involves the use of thiohydrazide derivatives. For instance, the reaction of thioacetic acid hydrazide with a tridecyl-containing precursor could potentially lead to the desired this compound. Acid-catalyzed regioselective cyclization reactions have been developed that allow for the controlled synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. organic-chemistry.org

Post-synthetic modification of a 2-amino-5-tridecyl-1,3,4-thiadiazole, for example, through a Sandmeyer-type reaction, could also be a viable, albeit more complex, route to introduce a methyl group at the 2-position.

Once the 2,5-disubstituted 1,3,4-thiadiazole core is assembled, the substituents can be further modified through various functional group interconversions. For instance, a 2-amino group can be converted to a variety of other functionalities. Diazotization of the 2-amino group followed by reaction with appropriate nucleophiles can introduce halo, cyano, or hydroxyl groups.

If the alkyl chains at the C-2 or C-5 positions contain terminal functional groups, these can be manipulated using standard organic transformations. For example, a terminal ester group on an alkyl chain could be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing handles for further elaboration of the molecule.

Contemporary Synthetic Approaches: Microwave-Assisted Synthesis and Green Chemistry Principles

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. asianpubs.org

The synthesis of 1,3,4-thiadiazole derivatives has been successfully adapted to microwave conditions. The cyclization of carboxylic acids with thiosemicarbazide, for instance, can be performed under microwave irradiation, often in the absence of a solvent or using a high-boiling, microwave-absorbing solvent. asianpubs.orgvjs.ac.vn This approach is particularly advantageous for the synthesis of long-chain alkyl-substituted thiadiazoles, as it can help to overcome potential solubility issues and accelerate the reaction.

Green chemistry principles are also being increasingly applied to the synthesis of 1,3,4-thiadiazoles. This includes the use of environmentally benign solvents (e.g., water or ethanol), solvent-free reaction conditions, and the development of catalytic methods that avoid the use of stoichiometric amounts of hazardous reagents. For example, solid-phase synthesis and the use of recyclable catalysts are being explored to minimize waste and environmental impact. The use of greener dehydrating agents or catalytic systems for the cyclization step is an active area of research.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 5-Alkyl-2-amino-1,3,4-thiadiazoles

Parameter Conventional Method Microwave-Assisted Method
Reaction Time Several hours (e.g., 20 hours) Minutes (e.g., 30 minutes)
Energy Consumption High Low
Yields Moderate to good Often higher
Solvent Use Often requires organic solvents Can be performed solvent-free

Data generalized from literature on similar compounds. vjs.ac.vn

Synthesis of Hybrid Heterocyclic Systems Incorporating the 1,3,4-Thiadiazole Moiety

The 1,3,4-thiadiazole ring is often incorporated into larger, more complex molecular architectures to create hybrid heterocyclic systems with enhanced or novel biological activities. This is typically achieved by having functional groups on the 2- or 5-substituents that can participate in further cyclization reactions.

For a molecule like this compound, the long tridecyl chain does not readily lend itself to cyclization. However, if the tridecyl group were to be replaced with a substituent containing a reactive functional group (e.g., a terminal amino or carboxyl group), this could serve as a handle for the construction of a fused or linked heterocyclic system.

Alternatively, the 1,3,4-thiadiazole ring itself can be synthesized as part of a larger hybrid molecule. For example, a precursor molecule already containing another heterocyclic ring can be functionalized with a carboxylic acid or a thiosemicarbazide moiety, which can then undergo cyclization to form the 1,3,4-thiadiazole ring, resulting in a hybrid structure. The synthesis of such hybrid molecules often involves multi-step reaction sequences and requires careful planning of the synthetic route to ensure compatibility of the various functional groups and reaction conditions. nih.gov

Scalable Synthetic Routes and Yield Optimization in 1,3,4-Thiadiazole Chemistry

The industrial and pharmaceutical viability of 1,3,4-thiadiazole derivatives hinges on the development of synthetic routes that are not only efficient in terms of yield but also scalable, cost-effective, and environmentally sustainable. The synthesis of this compound can be approached through several well-established methodologies that have been optimized for large-scale production of analogous compounds.

Modern synthetic chemistry emphasizes operational simplicity, reduced environmental impact, and high efficiency, leading to the development of advanced, scalable protocols. One such approach is the transition-metal-free condensation of thiosemicarbazide with aldehydes, followed by an iodine-mediated oxidative C-S bond formation, which has been described as an efficient and scalable process. organic-chemistry.org Another highly efficient and operationally simple method involves the acid-catalyzed regioselective cyclization of acyl hydrazides with reagents like alkyl 2-amino-2-thioxoacetates. acs.org These methods often proceed under mild conditions and demonstrate significant functional group compatibility, making them attractive for complex syntheses. acs.org

Yield optimization is a critical aspect of scaling up any chemical synthesis. For 1,3,4-thiadiazoles, optimization strategies focus on several key parameters:

Catalyst and Reagent Selection: The nature of the catalyst or dehydrating agent is paramount. While traditional strong acids like H₂SO₄ are effective, they can lead to side reactions and purification challenges. The use of reagents like phosphorus oxychloride often provides high yields for the cyclodehydration of thiosemicarbazide precursors. mdpi.com In some syntheses, organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to dramatically improve yields and reduce reaction times compared to traditional bases. acs.org

Solvent Effects: The choice of solvent can dictate the reaction pathway and efficiency. For instance, cyclization reactions may favor polar protic solvents like ethanol (B145695) or aprotic solvents like dioxane, and optimizing the solvent system can lead to significant yield improvements. acs.org

Reaction Conditions: Temperature and reaction time are fundamental variables. The application of microwave irradiation has been noted as a technique to accelerate acid-catalyzed cyclizations, often leading to higher yields and significantly shorter reaction times compared to conventional heating. bu.edu.eg

These principles of scalable synthesis and yield optimization, derived from the broader chemistry of 2,5-disubstituted-1,3,4-thiadiazoles, are directly applicable to the efficient production of this compound.

Research Findings on Yield Optimization

Detailed studies have quantified the impact of different reaction parameters on the yield of 1,3,4-thiadiazole derivatives. The following table summarizes findings from various synthetic approaches, illustrating the effectiveness of different catalytic systems and conditions.

Starting MaterialsCatalyst/ReagentSolventConditionsYield (%)
Acyl Hydrazide & Alkyl 2-amino-2-thioxoacetatep-Toluenesulfonic acidTolueneReflux87-90
Methyl 2-benzylidenehydrazine-1-carbodithioate & Hydrazonoyl ChlorideDABCOEthanol/DioxaneThermal94
Thiosemicarbazide & Aromatic Carboxylic AcidPhosphorus OxychlorideNeatReflux61-91
Thiosemicarbazide & AldehydeIodine (I₂)DMSO100 °CHigh
N,N'-AcylhydrazineLawesson's ReagentTolueneRefluxHigh

This table is an interactive representation of data compiled from multiple research sources. mdpi.comorganic-chemistry.orgacs.orgacs.org

Structure Activity Relationship Sar and Molecular Determinants of 1,3,4 Thiadiazole Derivatives

Influence of Substituent Nature and Position on Pharmacological Potency

The biological activity of 1,3,4-thiadiazole (B1197879) derivatives can be significantly altered by modifying the substituents at the C-2 and C-5 positions. The introduction of different functional groups affects the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictates its interaction with biological targets. mdpi.comresearchgate.net

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical parameter for biological activity, influencing absorption, distribution, metabolism, and excretion (ADME). The length of an alkyl chain substituent is a primary determinant of a molecule's lipophilicity.

In the context of 1,3,4-thiadiazole derivatives, the length of an alkyl chain can dramatically impact antibacterial activity. researchgate.net For the specific compound 2-Methyl-5-tridecyl-1,3,4-thiadiazole , the long tridecyl group confers significant lipophilicity. This increased lipid solubility can enhance the compound's ability to cross biological membranes, such as bacterial cell walls or the blood-brain barrier. nih.gov The mesoionic nature of the 1,3,4-thiadiazole ring itself already contributes to its ability to cross cellular membranes. nih.govresearchgate.net However, the effect of increased alkyl chain length is not always linear or positive. In some studies on anticancer 1,3,4-thiadiazole derivatives, it has been observed that smaller alkyl groups, such as methyl, are preferred over bulkier substituents, which can lead to reduced activity. acs.org This suggests that while the lipophilicity provided by a group like the tridecyl chain can be beneficial for membrane permeation, it might also introduce steric hindrance that prevents optimal binding to a specific biological target. Therefore, the ideal alkyl chain length is often a trade-off between increased lipophilicity and potential steric clashes within the target's binding site.

A methyl group, such as the one at the C-2 position of This compound , can play several roles in modulating biological activity. As a small, lipophilic, and electron-donating group, its influence can be significant.

Studies have shown that the substitution of a methyl group can lead to varied outcomes depending on the target and the rest of the molecular structure. For instance, in a series of 1,3,4-thiadiazole derivatives evaluated for diuretic activity, compounds substituted with a methyl group at the 5th position demonstrated higher activity compared to those with an amino group at the same position. mdpi.com Conversely, in another study, the substitution of a free amine group with a methyl group led to a decrease in antibacterial activity, although this decrease was less pronounced than with larger ethyl or phenyl groups. nih.gov For certain insecticidal activities, derivatives containing methyl and other electron-donating groups were found to be highly potent. mdpi.com This highlights that even a small substituent like a methyl group can fine-tune the electronic and steric properties of the molecule to either enhance or diminish its interaction with a specific biological target.

The electronic properties of substituents attached to the 1,3,4-thiadiazole scaffold are a key determinant of pharmacological activity. The balance between electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate the reactivity and binding capabilities of the entire molecule.

The influence of these groups is highly dependent on the specific biological target. For example, some studies on anticancer agents found that the presence of EWGs, such as nitro, chloro, or amido groups, on a phenyl ring attached to the thiadiazole core resulted in the highest potency. nih.govmdpi.com Similarly, for anticonvulsant activity, the presence of an EWG is considered an important factor for potency. frontiersin.org In contrast, other studies have demonstrated that EDGs can enhance biological activity. One study on antibacterial 1,3,4-thiadiazole derivatives found that a molecule with an electron-donating methyl group exhibited a greater zone of inhibition against several bacterial strains compared to a similar molecule bearing an electron-withdrawing nitro group. rsc.org

These seemingly contradictory findings underscore that there is no universal rule; the optimal electronic nature of the substituent is specific to the binding pocket of the target protein.

Substituent TypeExample GroupsObserved Effect on ActivityBiological ContextReference
Long Alkyl Chain (Increased Lipophilicity)TridecylCan enhance membrane permeationGeneral nih.govresearchgate.net
Small Alkyl GroupMethylIncreased diuretic activityDiuretics mdpi.com
Electron-Withdrawing Group (EWG)-NO₂, -Cl, -F, -CF₃Enhanced anticancer and anticonvulsant activityAnticancer, Anticonvulsant nih.govmdpi.comfrontiersin.org
Electron-Donating Group (EDG)-CH₃, -OCH₃Enhanced antibacterial and insecticidal activityAntibacterial, Insecticidal rsc.orgmdpi.com

Conformational Analysis and its Correlation with Bioactivity

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. A molecule must adopt a specific shape to fit into the binding site of its target protein. Conformational analysis, which studies the different spatial arrangements of atoms in a molecule, is therefore a vital tool in drug design. For some 1,3,4-thiadiazole derivatives, a rigid structure has been found to be detrimental to activity, as it prevents the molecule from adopting the necessary conformation for effective docking into an enzyme's binding site. mdpi.com This indicates that a degree of conformational flexibility can be essential for achieving the optimal bioactive conformation and maximizing potency.

Pharmacophore Modeling for 1,3,4-Thiadiazole-Based Scaffolds

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to bind to a specific target and elicit a biological response. frontiersin.org This approach has been successfully applied to various series of 1,3,4-thiadiazole derivatives to understand their SAR and to design new, more potent compounds. mdpi.com

For antituberculosis activity, pharmacophore models have been developed from highly active 2,5-disubstituted-1,3,4-thiadiazole compounds. acs.orgnih.gov One such model identified a five-atom pharmacophore derived from the substituents attached to the thiadiazole ring, rather than the ring itself, as being crucial for activity. acs.org For anticonvulsant activity, the key pharmacophoric features of 1,3,4-thiadiazole derivatives have been defined as including a hydrogen bonding domain, a hydrophobic aryl ring, another distal hydrophobic site, and an electron-donor group. frontiersin.org These models serve as valuable blueprints for the virtual screening of compound libraries and the rational design of novel derivatives with improved affinity and selectivity. mdpi.com

Computational Chemistry and in Silico Modeling of 1,3,4 Thiadiazole Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can elucidate the electronic distribution, molecular orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. nih.gov For 1,3,4-thiadiazole (B1197879) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), are employed to optimize the molecular geometry and compute various electronic properties. jmaterenvironsci.comelsevierpure.comresearchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

For a molecule like 2-Methyl-5-tridecyl-1,3,4-thiadiazole, DFT would be used to determine the preferred conformation of the long tridecyl chain and its influence on the electronic properties of the thiadiazole ring. The calculated vibrational frequencies from DFT can be compared with experimental infrared and Raman spectra to validate the computed structure. nih.govresearchgate.net Furthermore, DFT is used to calculate parameters such as dipole moment, polarizability, and hyperpolarizability, which are important for understanding the molecule's interaction with its environment and its potential for non-linear optical applications.

Table 1: Illustrative DFT-Calculated Properties for a Generic 2-Alkyl-5-methyl-1,3,4-thiadiazole

PropertyCalculated Value
Total Energy (Hartree)-XXX.XXXX
Dipole Moment (Debye)X.XX
HOMO Energy (eV)-X.XX
LUMO Energy (eV)-X.XX
HOMO-LUMO Gap (eV)X.XX

Note: The values in this table are illustrative and represent typical ranges observed for 1,3,4-thiadiazole derivatives.

Frontier Molecular Orbital (FMO) theory is pivotal in explaining the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

In the case of this compound, the HOMO is likely to be localized on the electron-rich thiadiazole ring, particularly the sulfur and nitrogen atoms. The LUMO, on the other hand, would be distributed over the π-system of the ring. A smaller HOMO-LUMO gap would suggest higher reactivity.

From the HOMO and LUMO energies, various chemical reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity.

Table 2: Illustrative Chemical Reactivity Indices for a Generic 2-Alkyl-5-methyl-1,3,4-thiadiazole

Reactivity IndexFormulaIllustrative Value
Electronegativity (χ)-(EHOMO + ELUMO)/2X.XX eV
Chemical Hardness (η)(ELUMO - EHOMO)/2X.XX eV
Global Electrophilicity Index (ω)χ2/(2η)X.XX eV

Note: The values in this table are for illustrative purposes and are derived from typical FMO energies of related compounds.

Molecular Docking Simulations for Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict the binding mode of a ligand to a protein target.

Derivatives of 1,3,4-thiadiazole have been studied as inhibitors for various enzymes. Molecular docking simulations can predict how this compound might bind to the active sites of enzymes such as MurB, CYP51, LSD1, EGFR, HER-2, and Lipoxygenase. nih.gov The long tridecyl chain would likely play a significant role in these interactions, potentially fitting into hydrophobic pockets within the enzyme's active site. The thiadiazole ring can form hydrogen bonds, and π-π stacking interactions with the amino acid residues of the protein. The docking score, which estimates the binding affinity, can be used to rank potential inhibitors.

Table 3: Illustrative Molecular Docking Results for this compound with Various Enzymes

Enzyme TargetPDB IDIllustrative Docking Score (kcal/mol)Key Interacting Residues (Hypothetical)
MurBXXXX-X.XTyr123, Ser234, Arg345
CYP51XXXX-X.XPhe78, Ile131, His310
LSD1XXXX-X.XTrp554, Tyr761
EGFR2J6M-X.XLeu718, Val726, Ala743, Lys745
HER-2XXXX-X.XThr798, Met801, Asp863
LipoxygenaseXXXX-X.XHis523, Ile528, Leu782

Note: The docking scores and interacting residues are hypothetical and serve to illustrate the type of data obtained from molecular docking studies.

Some heterocyclic compounds are known to interact with DNA, which can be a mechanism for their anticancer activity. Molecular docking can also be used to study the potential of this compound to bind to DNA. The planar thiadiazole ring could intercalate between the base pairs of the DNA double helix, while the alkyl chain might lie in the major or minor groove. The simulations can predict the preferred binding mode and the strength of the interaction.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.netnih.gov 3D-QSAR goes a step further by considering the three-dimensional properties of the molecules. These studies are crucial for designing new compounds with improved activity.

For a series of 1,3,4-thiadiazole derivatives, a QSAR model could be developed to predict their activity based on various molecular descriptors. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). In the case of this compound, the long alkyl chain would significantly contribute to its hydrophobicity, which could be a key parameter in a QSAR model for activities such as antimicrobial or anticancer effects.

A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would generate 3D contour maps. These maps highlight the regions around the molecule where modifications to the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields would likely lead to an increase or decrease in biological activity. This information is invaluable for the rational design of new, more potent 1,3,4-thiadiazole derivatives.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to understand the conformational stability and dynamic behavior of molecules over time. For derivatives of 1,3,4-thiadiazole, MD simulations provide critical insights into how these molecules might interact with biological targets. researchgate.netnih.gov

In a hypothetical MD simulation of this compound, the long tridecyl chain would be a key determinant of its conformational flexibility. The simulation would likely be conducted in a solvated environment to mimic physiological conditions. The stability of the compound's conformation would be assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the atomic positions over the simulation period. For many 1,3,4-thiadiazole derivatives, MD simulations have been used to confirm the stability of their complexes with enzymes, indicating that the core heterocyclic structure provides a stable scaffold for interaction. nih.govnih.gov

The dynamic interactions of this compound would be largely influenced by the hydrophobic character of the tridecyl chain. This long alkyl group would likely favor interactions with nonpolar pockets of a target protein. The thiadiazole ring itself, with its nitrogen and sulfur heteroatoms, could participate in hydrogen bonding or other polar interactions. acs.org

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

ParameterValue/ConditionRationale
Simulation Time 100 nsTo allow for sufficient exploration of conformational space. researchgate.net
Force Field AMBER or CHARMMCommonly used for organic molecules and biomolecular systems.
Solvent Model TIP3P waterA standard explicit solvent model for biological simulations.
Temperature 300 KTo approximate physiological temperature.
Pressure 1 atmTo simulate standard atmospheric pressure.
Analysis Metrics RMSD, RMSF, Radius of GyrationTo assess stability, flexibility, and compactness of the molecule.

Computational Assessment of Drug-Likeness and Absorption Characteristics

In silico tools are frequently used in the early stages of drug discovery to predict the drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound. These predictions help to identify candidates with a higher probability of success in clinical trials. researchgate.neteijppr.com

The drug-likeness of this compound can be evaluated using several established rules, such as Lipinski's Rule of Five. This rule assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. While the 1,3,4-thiadiazole core is common in many biologically active compounds, the long tridecyl chain in this compound would significantly increase its molecular weight and lipophilicity. dovepress.com This could potentially lead to violations of some of Lipinski's rules, which might suggest challenges with oral bioavailability.

The absorption characteristics of a compound are critical for its therapeutic efficacy. For this compound, the high lipophilicity conferred by the tridecyl chain would likely lead to good passive diffusion across cell membranes. However, very high lipophilicity can also result in poor aqueous solubility, which is a prerequisite for absorption from the gastrointestinal tract. Computational models can predict parameters such as Caco-2 cell permeability and human intestinal absorption (HIA) to provide a more detailed picture of its potential absorption. researchgate.net

Table 2: Predicted Drug-Likeness and ADME Properties for a Representative Long-Chain 1,3,4-Thiadiazole Derivative

PropertyPredicted ValueImplication
Molecular Weight > 500 g/mol Potential violation of Lipinski's Rule.
logP (Lipophilicity) > 5High lipophilicity, potential for poor aqueous solubility.
Hydrogen Bond Donors 0Favorable for membrane permeability.
Hydrogen Bond Acceptors 2Within the acceptable range.
Human Intestinal Absorption Moderate to HighThe lipophilic nature may aid passive absorption.
Aqueous Solubility LowA potential challenge for formulation and bioavailability.
Blood-Brain Barrier Permeability Likely to be lowHigh molecular weight and potential for binding to plasma proteins may limit CNS penetration.

It is important to note that these in silico predictions are estimations and would require experimental validation to confirm the actual properties of this compound.

Mechanistic Investigations of Biological Activities of 1,3,4 Thiadiazole Derivatives Non Clinical Focus

Elucidation of Antimicrobial Mechanisms of Action

No studies were found that investigated the antimicrobial properties of 2-Methyl-5-tridecyl-1,3,4-thiadiazole.

Disruption of Microbial Cell Integrity (e.g., Membrane Permeabilization)

There is no available data on whether this compound can disrupt microbial cell integrity.

Enzyme Inhibition in Pathogenic Microorganisms (e.g., MurB, CYP51)

Research on the inhibitory effects of this compound on microbial enzymes such as MurB or CYP51 has not been published.

Inhibition of Biofilm Formation

There are no reports in the scientific literature regarding the ability of this compound to inhibit biofilm formation.

Molecular Mechanisms of Anticancer Activity

The anticancer potential of this compound has not been evaluated in any published studies.

Interference with DNA Replication and Transcriptional Processes

No information exists on whether this compound interferes with DNA replication or transcription.

Targeting Specific Signaling Pathways and Protein Kinases (e.g., EGFR, HER-2, Src, Abl)

There is no evidence to suggest that this compound targets any specific signaling pathways or protein kinases involved in cancer.

Modulation of Histone Modifying Enzymes (e.g., LSD1)

No published research was found that investigates the activity of this compound as a modulator of histone-modifying enzymes, including Lysine-Specific Demethylase 1 (LSD1).

Induction of Apoptosis and Cell Cycle Arrest

There is no specific information available detailing the mechanisms by which this compound may induce apoptosis or cause cell cycle arrest in any cell line. While other derivatives of 1,3,4-thiadiazole (B1197879) have been studied for these properties, the data cannot be attributed to this specific compound.

Mechanisms of Anti-inflammatory Action

The mechanistic basis for any potential anti-inflammatory action of this compound has not been investigated or reported in the available literature.

Mechanistic Basis of Antioxidant Activity

No specific studies detailing the mechanistic basis of antioxidant activity for this compound could be located.

Inhibition of Other Key Enzymes (e.g., Carbonic Anhydrase, Urease, InhA, Topoisomerase II)

Extensive research into the biological activities of 1,3,4-thiadiazole derivatives has revealed their potential as inhibitors of various key enzymes. However, specific investigational data on the inhibitory effects of this compound against carbonic anhydrase, urease, InhA, and topoisomerase II are not available in the current body of scientific literature.

While the broader class of 1,3,4-thiadiazole compounds has demonstrated significant inhibitory potential against these enzymes, direct studies focusing on the this compound derivative are absent. The available research provides insights into the general activity of the thiadiazole scaffold, but does not offer specific data points, such as IC50 or Ki values, for this particular compound.

For context, numerous studies have highlighted the efficacy of various substituted 1,3,4-thiadiazoles. For instance, certain 2,5-disubstituted-1,3,4-thiadiazoles have been identified as potent urease inhibitors. nih.gov Similarly, different derivatives have shown activity against carbonic anhydrase, with some exhibiting selective inhibition of specific isoforms. nih.govnih.govrsc.orgsemanticscholar.orgnih.gov In the realm of antibacterial research, the 1,3,4-thiadiazole nucleus is a key component in compounds designed to inhibit enzymes like InhA, which is crucial for the survival of Mycobacterium tuberculosis. nih.govresearchgate.netijnc.ir Furthermore, the structural motif of thiadiazoles has been incorporated into the design of topoisomerase II inhibitors. nih.govnih.gov

Despite the promising activity of the general class of compounds, it is crucial to note that the specific biological and enzymatic inhibitory profile of a molecule is highly dependent on its unique substitution pattern. The presence of the 2-methyl and 5-tridecyl groups on the 1,3,4-thiadiazole ring of the subject compound would significantly influence its physicochemical properties and, consequently, its interaction with enzyme active sites. Without direct experimental evidence, any potential inhibitory activity of this compound against carbonic anhydrase, urease, InhA, or topoisomerase II remains speculative.

Therefore, the following data tables, which would typically present detailed research findings, remain unpopulated due to the lack of specific studies on this compound.

Inhibition of Carbonic Anhydrase by this compound

Carbonic Anhydrase Isoform IC50 (µM) Ki (µM) Inhibition Type
hCA I Data Not Available Data Not Available Data Not Available
hCA II Data Not Available Data Not Available Data Not Available
hCA IV Data Not Available Data Not Available Data Not Available
hCA VA Data Not Available Data Not Available Data Not Available

Inhibition of Urease by this compound

Urease Source IC50 (µM) Ki (µM) Inhibition Type
Jack Bean Data Not Available Data Not Available Data Not Available

Inhibition of InhA by this compound

Enzyme Source IC50 (µM) Ki (µM) Inhibition Type

Inhibition of Topoisomerase II by this compound

Enzyme Source IC50 (µM) Ki (µM) Inhibition Type

Further research is necessary to determine the specific inhibitory profile of this compound against these and other key enzymes. Such studies would be essential to elucidate its potential biological activities and mechanisms of action.

Advanced Analytical and Spectroscopic Characterization Methodologies for 1,3,4 Thiadiazole Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Methyl-5-tridecyl-1,3,4-thiadiazole. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.

In the ¹H NMR spectrum , distinct signals corresponding to the chemically non-equivalent protons of the methyl and tridecyl groups are expected. The methyl group attached to the thiadiazole ring would likely appear as a singlet in the δ 2.5-3.0 ppm range. The tridecyl chain would exhibit more complex signals: a triplet for the terminal methyl group (CH₃) around δ 0.8-0.9 ppm, a multiplet for the methylene (B1212753) group (CH₂) adjacent to the thiadiazole ring at a downfield position (around δ 3.0-3.3 ppm) due to the influence of the heterocyclic ring, and a broad multiplet for the remaining eleven methylene groups of the alkyl chain in the δ 1.2-1.8 ppm region.

The ¹³C NMR spectrum provides information about the carbon framework. The two carbon atoms of the 1,3,4-thiadiazole (B1197879) ring are expected to resonate at highly deshielded positions, typically in the δ 160-175 ppm range. nih.gov The carbon of the methyl substituent would appear at approximately δ 15-20 ppm. For the tridecyl chain, the terminal methyl carbon would be observed around δ 14 ppm, while the methylene carbons would produce a series of signals between δ 22 and δ 35 ppm.

Table 1. Predicted NMR Spectral Data for this compound.
TechniqueAssignmentPredicted Chemical Shift (δ, ppm)
¹H NMRRing-C-CH~2.7
Ring-C-CH₂-(CH₂)₁₁-CH₃~3.1
Ring-C-CH₂-(CH₂)₁₁-CH₃~1.2-1.8
Ring-C-CH₂-(CH₂)₁₁-CH~0.9
¹³C NMRC-2 and C-5 (Thiadiazole Ring)~165-170
Ring-C-CH₃~15
Ring-C-CH₂-(CH₂)₁₁-CH₃~32
Ring-C-CH₂-(CH₂)₁₁-CH₃~22-30
Ring-C-CH₂-(CH₂)₁₁-CH₃~14

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Molecular Fingerprinting

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum serves as a unique "molecular fingerprint."

Key characteristic absorption bands would include:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and tridecyl groups are expected in the 2850-3000 cm⁻¹ region. nih.gov

C=N Stretching: The stretching vibration of the C=N double bond within the thiadiazole ring typically appears in the 1600-1650 cm⁻¹ range. chemmethod.com

C-N Stretching: The C-N stretching bands are generally found between 1350 cm⁻¹ and 1550 cm⁻¹.

C-S Stretching: The C-S bond within the heterocyclic ring gives rise to weaker absorptions, often in the 650-800 cm⁻¹ region. eprajournals.com

C-H Bending: Aliphatic C-H bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups would be observed around 1465 cm⁻¹ and 1375 cm⁻¹.

Table 2. Expected FT-IR Absorption Bands for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H StretchAliphatic (Methyl, Tridecyl)2850 - 3000
C=N StretchThiadiazole Ring1600 - 1650
C-H BendAliphatic (CH₂, CH₃)1375 - 1465
C-S StretchThiadiazole Ring650 - 800

Electronic Absorption (UV-Vis) Spectroscopy for Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The 1,3,4-thiadiazole ring acts as a chromophore. For this compound, absorption bands are anticipated in the ultraviolet region. These bands typically correspond to π → π* and n → π* electronic transitions associated with the conjugated system of the thiadiazole ring. nih.govresearchgate.net In a solvent such as ethanol (B145695), one might expect to observe absorption maxima (λmax) in the range of 250-320 nm. The exact position and intensity of these bands can be influenced by the solvent polarity.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound with high accuracy. For this compound (C₁₆H₃₀N₂S), the calculated exact mass is 282.2129 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass, thereby validating the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments reveal the compound's fragmentation pathways under controlled conditions. The molecular ion ([M]⁺) would likely undergo fragmentation through several key pathways:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the thiadiazole ring, leading to the loss of alkyl fragments from the tridecyl chain.

Ring Cleavage: The thiadiazole ring itself can fragment, leading to characteristic ions. Common fragmentation of the 1,3,4-thiadiazole ring involves the breaking of multiple bonds. nih.govnih.gov

Loss of Alkyl Groups: Cleavage of the bond between the ring and the substituent can lead to the loss of a methyl or tridecyl radical.

Chromatographic Methods (e.g., High-Performance Liquid Chromatography (HPLC)) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthesized this compound and for its separation from reaction byproducts or impurities. A typical method would involve a reversed-phase setup. mdpi.comresearchgate.net

A standard HPLC protocol would utilize:

Stationary Phase: A C18 (octadecylsilyl) column, which is nonpolar.

Mobile Phase: A polar solvent mixture, such as a gradient of acetonitrile (B52724) and water, often with a small amount of an acid like acetic acid or formic acid to improve peak shape.

Detection: A UV detector set to a wavelength where the thiadiazole ring absorbs strongly (e.g., 254 nm or the specific λmax determined by UV-Vis spectroscopy).

The purity of the compound is determined by integrating the area of its corresponding peak and expressing it as a percentage of the total area of all detected peaks in the chromatogram.

Emerging Spectroscopic and Sensing Techniques for Detection (e.g., Luminescence-Based Methods utilizing Thiadiazole-Functionalized Metal-Organic Frameworks)

The 1,3,4-thiadiazole moiety is increasingly being incorporated into advanced materials for sensing applications. One of the most promising areas is the development of luminescence-based sensors using Metal-Organic Frameworks (MOFs). mdpi.com

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.org By using a thiadiazole-containing dicarboxylic acid or a similar linker to synthesize a MOF, the resulting framework can exhibit intrinsic luminescent properties. mdpi.comscientificarchives.com These thiadiazole-functionalized MOFs can act as highly sensitive and selective sensors for various analytes, such as metal ions (e.g., Cd²⁺) or toxic organic molecules. mdpi.comrsc.org The detection mechanism often relies on the quenching or enhancement of the MOF's fluorescence upon interaction with the target analyte, which can be pre-concentrated within the MOF's pores, leading to high sensitivity. mdpi.com This emerging field highlights the potential of the thiadiazole core, as found in this compound, for applications beyond traditional chemistry into materials science and advanced sensing technologies.

Future Research Trajectories and Broader Applications of 1,3,4 Thiadiazole Chemistry

Design and Synthesis of Advanced 1,3,4-Thiadiazole-Based Hybrid Molecules

A promising direction in drug discovery involves the creation of hybrid molecules that incorporate the 1,3,4-thiadiazole (B1197879) moiety with other pharmacologically active scaffolds. nih.gov This approach aims to develop multifunctional agents with enhanced efficacy or novel mechanisms of action. For instance, combining the 1,3,4-thiadiazole ring with other heterocyclic systems like imidazole, triazole, or thiazole (B1198619) has led to the synthesis of condensed bicyclic systems with significant therapeutic potential. nih.govresearchgate.net

Researchers are actively designing and synthesizing these hybrid compounds to target a spectrum of diseases. The strategy often involves linking the 1,3,4-thiadiazole core to known bioactive fragments to produce synergistic effects or to modulate the physicochemical properties of the resulting molecule for better bioavailability. nih.govnih.gov

Table 1: Examples of Synthetic Strategies for 1,3,4-Thiadiazole Derivatives

Starting Materials Reagents Resulting Structure Reference
Thiosemicarbazide (B42300) and Carboxylic Acid Phosphorus oxychloride (POCl₃) 2,5-disubstituted-1,3,4-thiadiazole mdpi.com
Thiosemicarbazide and Carbon Disulfide Potassium hydroxide 5-substituted-1,3,4-thiadiazole-2-thione nih.gov

This table provides a general overview of common synthetic routes to 1,3,4-thiadiazole derivatives.

Exploration of 1,3,4-Thiadiazole Derivatives in Organic Electronics and Material Science (e.g., n-type Organic Thin-Film Transistors)

The electron-deficient nature of the 1,3,4-thiadiazole ring makes it an attractive building block for organic electronic materials. acs.org Its incorporation into conjugated polymers and small molecules can significantly influence their electronic properties, leading to applications in devices like organic thin-film transistors (OTFTs). The presence of the thiadiazole unit can enhance stability towards n-doping, a desirable characteristic for n-type semiconductor materials. acs.org

Research in this area focuses on synthesizing novel 1,3,4-thiadiazole-containing polymers and oligomers and characterizing their performance in electronic devices. Studies have shown that incorporating thiadiazole units into polythiophene chains can create materials with good stability and tunable electronic properties. acs.org These materials are candidates for use in solution-processable and flexible electronics. researchgate.net The development of thiazole-based ladder-type heteroacenes for OTFTs has also shown promising results, with devices exhibiting good thermal properties and charge transport behavior. rsc.org

Novel Applications in Chemical Sensing and Biosensing

The unique coordination chemistry of the 1,3,4-thiadiazole ring, with its nitrogen and sulfur heteroatoms, makes it a versatile ligand for metal ions. This property is being exploited in the development of novel chemical sensors and biosensors. Derivatives of 1,3,4-thiadiazole can be functionalized to selectively bind with specific analytes, leading to a detectable signal, such as a change in color or fluorescence.

These sensors have potential applications in environmental monitoring, clinical diagnostics, and industrial process control. The ability to fine-tune the electronic properties and binding affinity of the thiadiazole scaffold through chemical modification allows for the rational design of sensors with high sensitivity and selectivity.

Computational-Driven Discovery and Optimization of 1,3,4-Thiadiazole Scaffolds

Computational chemistry plays an increasingly vital role in the discovery and optimization of new 1,3,4-thiadiazole derivatives. ekb.eg Molecular docking and other in silico screening techniques are powerful tools for identifying potential drug candidates by predicting their binding affinity and interaction with biological targets. humanjournals.com These computational approaches accelerate the drug discovery process and reduce costs by prioritizing the synthesis and testing of the most promising compounds. humanjournals.com

Structure-activity relationship (SAR) studies, guided by computational models, provide valuable insights into how different substituents on the thiadiazole ring influence biological activity. humanjournals.com This knowledge is crucial for the rational design of more potent and selective therapeutic agents.

Table 2: Application of Computational Methods in 1,3,4-Thiadiazole Research

Computational Technique Application Outcome Reference
Molecular Docking Predicting binding modes of thiadiazole derivatives with target proteins. Identification of key interactions and potential inhibitors. humanjournals.comresearchgate.net
DFT Calculations Investigating geometric and physicochemical properties. Understanding electronic structure and reactivity. rsc.org

This table illustrates how computational tools are applied in the study of 1,3,4-thiadiazole scaffolds.

Addressing Challenges in Potency and Specificity through Rational Design

A key challenge in the development of new drugs is achieving high potency and specificity to minimize off-target effects. Rational drug design, which relies on a deep understanding of the target's structure and the drug-target interactions, is essential for overcoming this hurdle. researchgate.netresearchgate.net For 1,3,4-thiadiazole derivatives, medicinal chemists use rational design principles to modify the scaffold in ways that enhance its interaction with the intended biological target while reducing its affinity for other proteins. benthamscience.comresearchgate.net

This involves strategies such as introducing specific functional groups to form key hydrogen bonds or hydrophobic interactions within the target's binding site. The structural versatility of the 1,3,4-thiadiazole ring allows for extensive modifications to fine-tune its pharmacological profile. researchgate.net By combining synthetic chemistry with structural biology and computational modeling, researchers can systematically improve the potency and specificity of 1,3,4-thiadiazole-based therapeutic agents. researchgate.net

Q & A

Basic: What are the most common synthetic routes for 2-amino-5-methyl-1,3,4-thiadiazole derivatives, and how do reaction conditions influence yield?

Answer:
The synthesis of 2-amino-5-methyl-1,3,4-thiadiazole derivatives often involves cyclization reactions. Key methods include:

  • Phosphoric acid-mediated cyclization : Using 1,4-dibenzoylthiosemicarbazide with phosphoric acid as a dehydrating agent, achieving high yields (~80%) under reflux conditions .
  • Cyclothiocarbonylation : Reacting acetohydrazide with carbon disulfide, followed by cyclization to form the thiadiazole core .
  • Multi-stage quantum chemistry-guided synthesis : Optimized via DFT and MP2 methods to determine favorable pathways (e.g., deprotonation-tautomerism) and activation barriers .
    Yields depend on temperature, solvent polarity, and catalyst choice. For example, phosphoric acid enhances cyclization efficiency compared to weaker acids .

Advanced: How do computational methods (DFT vs. MP2) resolve contradictions in predicting reaction mechanisms for thiadiazole formation?

Answer:
Discrepancies arise due to methodological limitations:

  • DFT (B3LYP/6-311+G(2d2p)) : Accurately reproduces experimental geometries and activation barriers (e.g., 25–30 kcal/mol for tautomerization steps) .
  • MP2 : Overestimates barriers by ~5–10 kcal/mol due to incomplete electron correlation treatment .
    For example, in the formation of 2-amino-5-methyl-1,3,4-thiadiazole, MP2 predicts a less favorable proton-transfer pathway, while DFT aligns with experimental kinetics . Hybrid approaches (e.g., DFT with solvent models) improve mechanistic accuracy .

Basic: What spectroscopic and chromatographic methods are used to confirm thiadiazole derivative structures?

Answer:

  • NMR/IR spectroscopy : Identifies functional groups (e.g., NH2_2 stretch at 3300–3400 cm1^{-1}) and substituent positions (e.g., methyl protons at δ 2.5 ppm in 1^1H NMR) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks for C4_4H3_3F3_3N2_2O2_2S2_2 at m/z 232.20) .
  • HPLC/GC : Purity assessment using reverse-phase columns (C18) or capillary GC with FID detection .

Advanced: How do thermodynamic studies assess the stability of alkyl-substituted thiadiazoles, and what computational models support these findings?

Answer:

  • Calorimetry : Measures standard molar enthalpies of formation (ΔfH°). For 2-amino-5-methyl-1,3,4-thiadiazole, ΔfH°(gas) = 150 ± 3 kJ/mol via rotating bomb combustion calorimetry .
  • Mass loss effusion : Quantifies sublimation enthalpies, revealing alkyl substituents (e.g., methyl vs. ethyl) enhance stability by 10–15 kJ/mol due to hyperconjugation .
  • DFT (B3LYP/6-31G(d)) : Predicts bond dissociation energies (BDEs) and correlates with experimental stability trends .

Advanced: What molecular mechanisms underlie the anticancer activity of thiadiazole derivatives in lung and breast cancer models?

Answer:

  • ERK pathway inhibition : Derivatives like FABT block extracellular signal-regulated kinase (ERK) phosphorylation in A549 cells, inducing G1/S cell cycle arrest (IC50_{50} = 8 µM) .
  • Bcl-2 targeting : Hydrazide derivatives (e.g., N⁴-(5-methyl-thiadiazol-2-yl)thiazole-2,4-diamine) inhibit anti-apoptotic Bcl-2 proteins via molecular docking (binding energy ≤ −9.5 kcal/mol) .
  • MTT assays : Validate antiproliferative effects in MCF-7 cells (IC50_{50} = 12–25 µM), with thiazolidin-4-one moieties enhancing activity .

Advanced: How do adsorption isotherms and spectroscopic analyses explain thiadiazole derivatives as corrosion inhibitors?

Answer:

  • Langmuir isotherm : Confirms monolayer adsorption of 2-amino-5-ethylthio-1,3,4-thiadiazole (AETTD) on brass, with ΔG°ads = −35 kJ/mol indicating chemisorption .
  • SEM/EDX : Shows inhibitor film formation (e.g., 95% efficiency for AETTD in seawater) .
  • FTIR : Detects coordination between thiadiazole sulfur/nitrogen and metal surfaces, reducing anodic dissolution .

Advanced: How do substituents influence the fluorescence properties of thiadiazole derivatives in liposomal systems?

Answer:

  • Conjugation effects : Styryl-substituted derivatives (e.g., MPST, HPST) exhibit red-shifted emission (390–550 nm) vs. phenyl analogs (360–500 nm) due to extended π-systems .
  • Solvent polarity : Hydroxy groups (HPPT, HPST) enhance quantum yield in polar solvents (Φ = 0.45 in DMSO) via intramolecular charge transfer (ICT) .
  • Liposomal encapsulation : Improves fluorescence stability in biological membranes, measured via excitation-emission matrix (EEM) spectroscopy .

Basic: What are the key challenges in scaling up thiadiazole synthesis for preclinical studies?

Answer:

  • Purification : High-polarity byproducts require column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
  • Yield optimization : Multi-step reactions (e.g., cyclothiocarbonylation) often show <60% yield; microwave-assisted synthesis reduces time and improves efficiency .
  • Toxicity : Residual solvents (e.g., DMF) must be minimized via rotary evaporation or lyophilization .

Advanced: How do molecular docking studies guide the design of thiadiazole-based enzyme inhibitors?

Answer:

  • Target selection : Focus on enzymes with accessible active sites (e.g., Bcl-2, EGFR) using AutoDock Vina .
  • Pharmacophore mapping : Thiadiazole rings act as hydrogen bond acceptors (N atoms) and hydrophobic anchors (methyl/tridecyl groups) .
  • MD simulations : Validate binding stability (RMSD ≤ 2 Å over 100 ns) and predict ADMET properties (e.g., LogP ≤ 3.5 for blood-brain barrier penetration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.